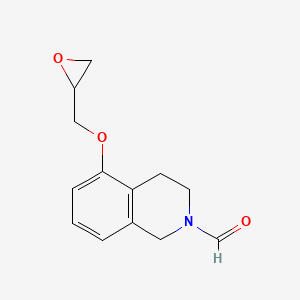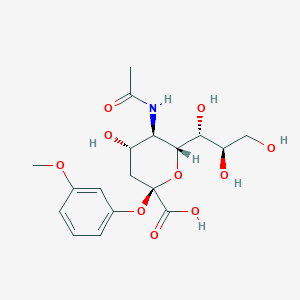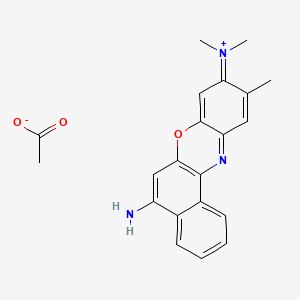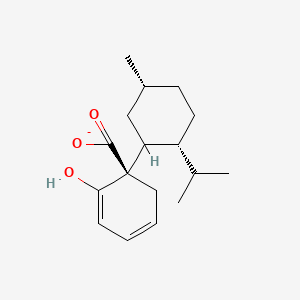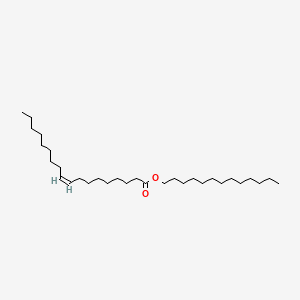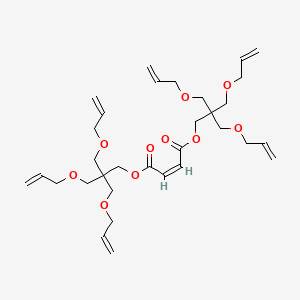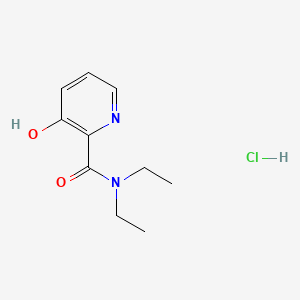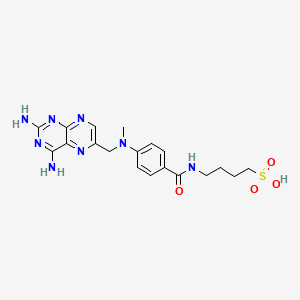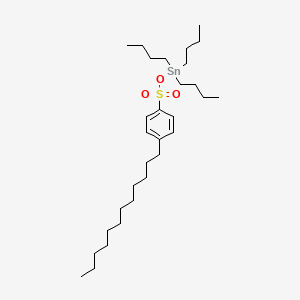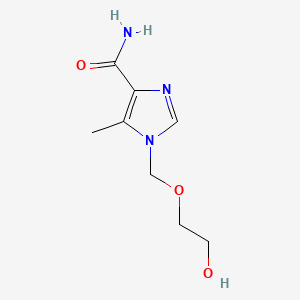
1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-methyl- is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a carboxamide group at the 4-position, a hydroxyethoxy methyl group at the 1-position, and a methyl group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-methyl- involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be derived from glyoxal, ammonia, and formaldehyde.
Formation of the Carboxamide Group: The carboxamide group is introduced at the 4-position of the imidazole ring through a reaction with an appropriate amine.
Introduction of the Hydroxyethoxy Methyl Group: The hydroxyethoxy methyl group is introduced at the 1-position through a nucleophilic substitution reaction using an appropriate alkylating agent.
Methylation: The final step involves the methylation of the 5-position using a methylating agent such as methyl iodide.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy methyl group can be replaced by other nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity. The hydroxyethoxy methyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-methyl- can be compared with other similar compounds, such as:
1H-Imidazole-4-carboxamide: Lacks the hydroxyethoxy methyl and methyl groups, resulting in different chemical properties and biological activities.
1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-: Similar structure but lacks the methyl group at the 5-position, leading to differences in reactivity and applications.
1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-ethyl-:
The uniqueness of 1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
95936-40-6 |
|---|---|
Fórmula molecular |
C8H13N3O3 |
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-5-methylimidazole-4-carboxamide |
InChI |
InChI=1S/C8H13N3O3/c1-6-7(8(9)13)10-4-11(6)5-14-3-2-12/h4,12H,2-3,5H2,1H3,(H2,9,13) |
Clave InChI |
JOFZCYGJJKMVNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1COCCO)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



